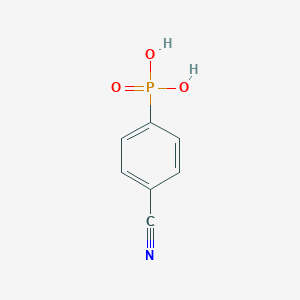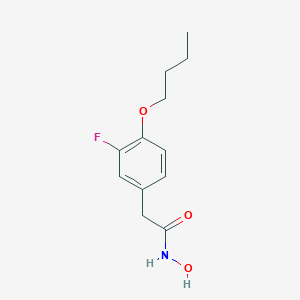
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-, also known as AHA, is a potent inhibitor of bacterial urease. It is a white crystalline powder that is soluble in water and ethanol. AHA has been used in various scientific research applications, including the study of urinary tract infections, kidney stones, and chronic bacterial prostatitis.
Mechanism Of Action
The mechanism of action of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves the formation of a stable complex with the nickel ion at the active site of bacterial urease. This complex inhibits the catalytic activity of the enzyme by preventing the binding of urea to the active site. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to be a competitive inhibitor of bacterial urease, meaning that it competes with urea for binding to the active site of the enzyme.
Biochemical And Physiological Effects
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments. It is a potent inhibitor of bacterial urease, which makes it an ideal tool for studying the role of urease in various diseases. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is also stable and can be easily synthesized in large quantities. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments. It is not suitable for studying the role of urease in non-bacterial systems, and its inhibitory effects on other enzymes are not well understood.
Future Directions
There are several future directions for studying Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)--based therapies for urinary tract infections, kidney stones, and chronic bacterial prostatitis. Another area of research is the study of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-'s antioxidant properties and its potential use in preventing and treating oxidative stress and inflammation. Additionally, further studies are needed to understand the inhibitory effects of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- on other enzymes and its potential use in other disease states.
Conclusion:
In conclusion, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a potent inhibitor of bacterial urease that has been extensively studied for its role in the prevention and treatment of urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has several advantages for lab experiments, including its stability and ease of synthesis. However, Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has some limitations for lab experiments, and further studies are needed to understand its inhibitory effects on other enzymes and its potential use in other disease states.
Synthesis Methods
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- can be synthesized by reacting 4-butoxy-3-fluoroaniline with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)-. The synthesis of Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
Scientific Research Applications
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been extensively studied for its inhibitory effects on bacterial urease, which is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Bacterial urease plays a crucial role in the pathogenesis of various diseases, such as urinary tract infections, kidney stones, and chronic bacterial prostatitis. Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- has been shown to inhibit the activity of bacterial urease, thereby reducing the production of ammonia and carbon dioxide, which can lead to the prevention and treatment of these diseases.
properties
CAS RN |
15560-65-3 |
|---|---|
Product Name |
Acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- |
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Other CAS RN |
15560-65-3 |
synonyms |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

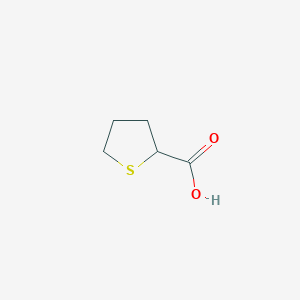
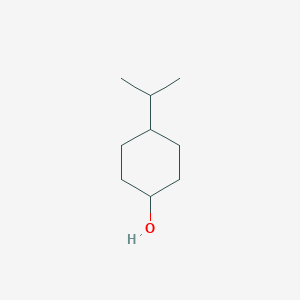

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
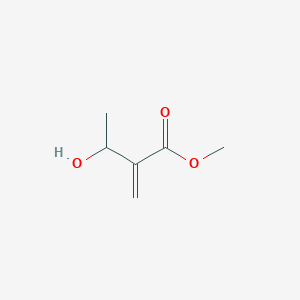
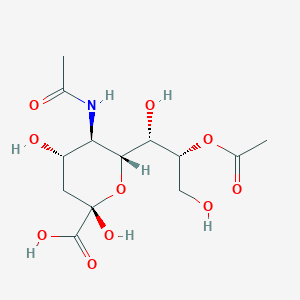


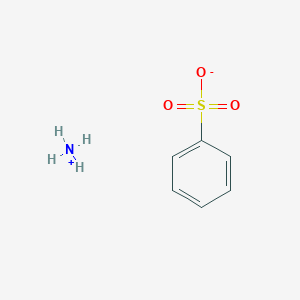
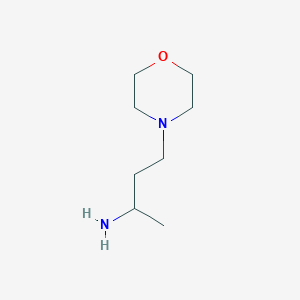
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
